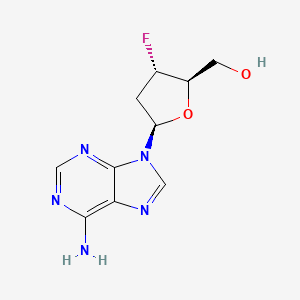

2',3'-dideoxy-3'-fluoroadenosine

Descripción general

Descripción

2',3'-dideoxy-3'-fluoroadenosine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its biological activity

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2',3'-dideoxy-3'-fluoroadenosine typically involves the fluorination of a purine nucleoside. One method involves the use of diethylaminosulfur trifluoride to introduce the fluorine atom at the C2’ position of the nucleoside . The reaction conditions are carefully controlled to ensure high yield and purity. Another method uses triethylamine trihydrofluoride, which offers improved safety and yield .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using noncorrosive reagents such as triethylamine trihydrofluoride. This method is suitable for industrial applications due to its scalability and efficiency .

Análisis De Reacciones Químicas

Fluorination and Deoxygenation

-

Fluorination : Introduction of a fluorine atom at the 3' position via nucleophilic displacement or electrophilic substitution.

-

Deoxygenation : Removal of hydroxyl groups at the 2' and 3' positions, often achieved through reduction (e.g., using LiAlH4) or elimination reactions .

Chemical Modifications

Derivatives of 2',3'-dideoxy-3'-fluoroadenosine are synthesized to enhance antiviral activity.

Phosphoramidate Protide Formation

-

Reaction Conditions : Treatment of the nucleoside with phosphorochloridates (e.g., dichlorophosphate esters) in the presence of pyridine and t-BuMgCl (a base catalyst) .

-

Outcome : Improved antiviral potency against HIV and HBV compared to the parent compound .

| Modification | Reagents | Purpose |

|---|---|---|

| Phosphoramidate Protide | Phosphorochloridate, Pyridine | Enhanced antiviral activity |

Mitsunobu Glycosylation

-

Mechanism : The reaction proceeds via a radical intermediate , where the 1-seleno group undergoes oxidative elimination, followed by a 1,2-shift to form a carbocation. This carbocation is then trapped by the nucleoside base (adenine) under Mitsunobu conditions .

Phosphoramidate Formation

-

Mechanism : Nucleophilic attack by the hydroxyl group of the nucleoside on the phosphorus atom of the phosphorochloridate, followed by elimination of chloride ions. The t-BuMgCl base facilitates deprotonation and stabilization of intermediates .

Challenges and Stereoselectivity

-

Stereoselectivity : The synthesis requires precise control of stereochemistry at the 2' and 3' positions, which is critical for biological activity. Mitsunobu conditions help achieve this through stereospecific glycosylation .

-

Stability : Fluorinated nucleosides can exhibit altered stability due to fluorine’s electronegativity, necessitating careful handling during synthesis .

Research Findings

-

Antiviral Activity : this compound derivatives show potent activity against flaviviruses (e.g., TBEV, WNV) and improved efficacy against HIV/HBV when modified as phosphoramidate protides .

-

Cytotoxicity : Minimal cytotoxicity observed at concentrations ≤25 μM, though cytostatic effects (reduced cell proliferation) are noted at higher doses .

This synthesis-focused analysis highlights the chemical strategies and challenges in developing this fluorinated nucleoside, emphasizing its potential in antiviral drug development.

Aplicaciones Científicas De Investigación

Overview

2',3'-Dideoxy-3'-fluoroadenosine (ddFA) is a synthetic nucleoside analog of adenosine, notable for its structural modifications that enhance its biological activity. Specifically, it features a fluorine atom at the 3' position and lacks hydroxyl groups at both the 2' and 3' positions of the ribose sugar. This unique structure not only improves its stability but also influences its interaction with enzymes involved in nucleic acid synthesis, making it a significant candidate in antiviral and anticancer research.

Antiviral Applications

The primary applications of ddFA lie in antiviral therapies. Its mechanism of action involves competitive inhibition of viral polymerases, which is crucial for disrupting viral replication processes. The compound has shown promising antiviral activity against several viruses, including:

- Tick-borne Encephalitis Virus (TBEV)

- Zika Virus (ZIKV)

- West Nile Virus (WNV)

In vitro studies report effective concentrations (EC50 values) ranging from 1.1 to 4.7 μM, with minimal cytotoxicity observed at therapeutic levels (up to 25 μM) . Furthermore, ddFA exhibits cytostatic effects at higher concentrations, indicating potential applications as an anticancer agent .

Case Studies

Several studies have highlighted the efficacy of ddFA in various contexts:

- Study on TBEV : Research demonstrated that ddFA significantly reduced viral titers in infected cells, achieving over 100% inhibition of replication at concentrations above 10 μM. The study utilized different treatment regimens and confirmed that ddFA exhibited strong antiviral effects across all tested conditions .

- Broad-Spectrum Antiviral Activity : A study indicated that ddFA was active against multiple flaviviruses in both cell cultures and mouse models, showcasing its potential as a broad-spectrum antiviral agent .

- Cytostatic Effects : Investigations into the cytostatic properties of ddFA revealed that while it suppressed cell proliferation at higher concentrations, it did not induce significant cytotoxicity or apoptosis in treated cells .

Mecanismo De Acción

The mechanism of action of 2',3'-dideoxy-3'-fluoroadenosine involves its incorporation into nucleic acids, where it disrupts normal cellular processes. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation, allowing it to exert its effects more effectively .

Comparación Con Compuestos Similares

Similar Compounds

- 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine

- 9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine

Uniqueness

Compared to similar compounds, 2',3'-dideoxy-3'-fluoroadenosine exhibits unique properties due to the specific positioning of the fluorine atom. This modification enhances its biological activity and stability, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

2',3'-Dideoxy-3'-fluoroadenosine (F-ddA) is a nucleoside analogue that has garnered attention for its potential antiviral properties. This compound is structurally modified to enhance its biological activity, particularly against viral infections. The fluorine atom substitution at the 3' position of the ribose sugar is crucial for its mechanism of action, allowing it to interfere with viral replication processes.

Antiviral Properties

Broad-Spectrum Activity : F-ddA has demonstrated broad-spectrum antiviral activity against various viruses, including flaviviruses such as West Nile Virus (WNV) and Tick-borne Encephalitis Virus (TBEV). In vitro studies have shown that F-ddA can inhibit viral replication effectively. For instance, in cell culture assays, it exhibited a 100% inhibition of viral replication at concentrations above 10 μM when applied prior to viral infection .

Cytostatic Effects : While F-ddA shows significant antiviral activity, it also exhibits cytostatic effects. Research indicates that at concentrations greater than 12.5 μM, F-ddA suppresses cell proliferation without causing significant cytotoxicity up to concentrations of 25 μM . This characteristic is particularly beneficial as it allows for antiviral effects without extensive damage to host cells.

The mechanism by which F-ddA exerts its antiviral effects involves incorporation into viral RNA during replication. This incorporation leads to chain termination, effectively halting the production of infectious viral particles. The fluorine modification enhances the binding affinity of the nucleoside to viral polymerases, increasing its efficacy compared to unmodified nucleosides.

Case Studies and Experimental Data

- In Vitro Studies : A study reported that F-ddA showed effective antiviral activity in various cell lines, with a half-maximal effective concentration (EC50) ranging from 1.1 μM to 4.7 μM against different viruses . The compound was tested using high-resolution holographic microscopy to assess its impact on cell growth and proliferation.

- In Vivo Efficacy : In animal models, specifically mice infected with WNV and TBEV, F-ddA demonstrated substantial antiviral effects, further supporting its potential as a therapeutic agent against emerging flavivirus infections .

Comparative Analysis

The following table summarizes the biological activity of F-ddA in comparison to other nucleoside analogues:

| Compound | EC50 (μM) | Cytotoxicity | Antiviral Spectrum |

|---|---|---|---|

| This compound | 1.1 - 4.7 | Low (<25 μM) | Broad (WNV, TBEV) |

| Acyclovir | 0.5 - 1.0 | Moderate | Herpes Simplex Virus |

| Ribavirin | 0.5 - 5.0 | Moderate | Hepatitis C Virus |

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-fluorooxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDUJDNZPPZTAV-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236338 | |

| Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87418-35-7 | |

| Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087418357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Fluoro-2,3-dideoxy-beta-D-erythro-pentofuranosyl)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.